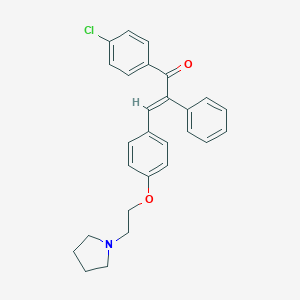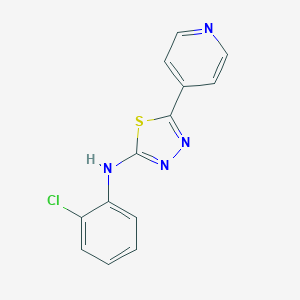
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one, also known as ABP or 4-Br-APB, is a chemical compound that belongs to the class of phenylpropenamines. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. ABP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
Wirkmechanismus
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand of mGluR5. This compound binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the affinity and efficacy of glutamate. This results in the activation of downstream signaling pathways that regulate neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain, which can affect behavior, cognition, and mood. This compound also increases the expression of neurotrophic factors such as BDNF and promotes the survival and growth of neurons. However, the precise mechanisms underlying these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, this compound has some limitations as well, such as its potential toxicity and off-target effects. It is important to use appropriate controls and experimental designs to minimize these confounding factors.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and mGluR5. One area of interest is the development of more selective and potent modulators of mGluR5 that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various diseases and the identification of novel targets for drug discovery. Additionally, the use of this compound and other mGluR5 modulators in combination with other drugs or therapies may provide new insights into the treatment of complex disorders such as addiction and depression.
Synthesemethoden
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from 4-bromoacetophenone and 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2-aminophenylamine, which is then coupled with 4-bromoacetophenone under basic conditions to yield this compound. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been widely used as a research tool to investigate the function and pharmacology of mGluR5. It has been shown to modulate the activity of mGluR5 in various brain regions, including the striatum, hippocampus, and cortex. This compound has been used to study the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H12BrNO |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
(E)-1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H,17H2/b10-7+ |
InChI-Schlüssel |
NMOXITNREZLEOS-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)N |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)


![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)




![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)

![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)

